Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride

Description

Introduction to Ethyl 4-((tert-Butoxycarbonyl)amino)piperidine-3-carboxylate Hydrochloride

Chemical Identity and Nomenclature

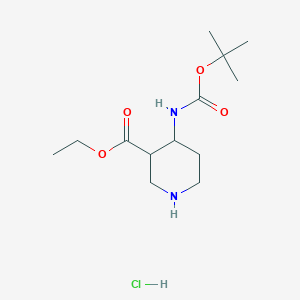

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride is a piperidine derivative with a molecular formula of $$ \text{C}{13}\text{H}{25}\text{ClN}2\text{O}4 $$ and a molecular weight of 308.80 g/mol. Its IUPAC name, ethyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate hydrochloride, reflects its functional groups: a Boc-protected amine at the 4-position of the piperidine ring, an ethyl ester at the 3-position, and a hydrochloride counterion. The compound’s stereochemistry is defined by the spatial arrangement of substituents on the piperidine ring, though specific stereoisomeric details are not explicitly provided in available literature.

Structural and Physicochemical Properties

The compound’s structure is represented by the SMILES notation O=C(C1CNCCC1NC(OC(C)(C)C)=O)OCC.[H]Cl, which encodes the piperidine backbone, Boc group, ethyl ester, and hydrochloride moiety. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{25}\text{ClN}2\text{O}4 $$ | |

| Molecular Weight | 308.80 g/mol | |

| CAS Registry Number | 2193061-65-1 | |

| Storage Conditions | -20°C, inert atmosphere |

The Boc group ($$ \text{(CH}3\text{)}3\text{COC(O)} $$) is a widely used amine-protecting group in organic synthesis, offering stability under acidic and basic conditions while being readily removable via trifluoroacetic acid. The ethyl ester enhances solubility in organic solvents, facilitating reactions in non-polar media.

Historical Development and Discovery

The synthesis of Boc-protected piperidine derivatives emerged alongside the broader adoption of protective group strategies in mid-20th-century organic chemistry. The Boc group itself was popularized in the 1960s as part of peptide synthesis methodologies, enabling the sequential assembly of amino acids without side reactions. Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride represents a modern iteration of these principles, optimized for pharmaceutical intermediate production.

Early synthetic routes to similar compounds involved direct Boc protection of piperidine amines. For example, patents such as CN102351780A describe methods for synthesizing Boc-protected piperidine ketones via nucleophilic substitution and carboxylation. The hydrochloride salt form of this compound, registered under CAS 2193061-65-1, likely originated in the 2010s as demand for stereochemically defined intermediates grew in drug discovery.

Significance in Organic and Medicinal Chemistry

Piperidine scaffolds are ubiquitous in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive conformations. Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride is particularly significant for its dual functionalization: the Boc group safeguards the amine during synthetic steps, while the ester provides a handle for further derivatization.

Applications in Drug Discovery

This compound serves as a precursor to inhibitors targeting enzymes such as dipeptidyl peptidase-4 (DPP-4) and Janus kinase 2 (JAK2). For instance, ethyl piperidine-3-carboxylate derivatives are key intermediates in sitagliptin (a DPP-4 inhibitor for diabetes) and ruxolitinib (a JAK2 inhibitor for myelofibrosis). The Boc group ensures selective reactivity during multi-step syntheses, enabling the precise construction of heterocyclic pharmacophores.

Comparative Analysis with Related Intermediates

The compound’s utility is highlighted when compared to similar Boc-protected piperidines:

The hydrochloride salt form of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate enhances crystallinity, simplifying purification and storage—a critical advantage in industrial-scale production.

Properties

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)9-8-14-7-6-10(9)15-12(17)19-13(2,3)4;/h9-10,14H,5-8H2,1-4H3,(H,15,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQYCBTHPBLJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCC1NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Boc Protecting Group: The amino group on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The carboxylate group is introduced through an esterification reaction using ethyl chloroformate or a similar reagent.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Reaction Scheme

textR1: Piperidine + Boc-Cl → R2: Boc-protected piperidine R2 + Ethyl chloroformate → R3: Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate R3 + HCl → R4: Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride

Chemical Reactions Involving Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate Hydrochloride

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride can undergo various chemical reactions:

-

Deprotection Reactions : The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), yielding free amines that can participate in further reactions.

-

Nucleophilic Substitution : The ethyl ester can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, which can lead to the synthesis of more complex molecules.

-

Coupling Reactions : This compound can serve as a building block in peptide synthesis or other coupling reactions due to its reactive carboxylic acid derivative .

Potential Biological Targets

-

Enzyme Inhibitors : Can be designed to inhibit specific enzymes involved in disease pathways.

-

Receptor Ligands : May act as ligands for receptors involved in neurotransmission or other signaling pathways.

Scientific Research Applications

Drug Development

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride plays a crucial role in the synthesis of various pharmaceutical agents. Its structure allows it to act as an intermediate in the development of compounds targeting neurological disorders, cancer, and metabolic diseases.

- Mechanism of Action : The compound is thought to interact with specific biological targets, modulating pathways involved in cell signaling and proliferation. For instance, it may inhibit key enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in several diseases including Alzheimer's and cancer .

Synthetic Chemistry

This compound is utilized in synthetic organic chemistry as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:

- Carbon–Carbon Bond Formation : It can participate in reactions such as Suzuki-Miyaura cross-coupling, facilitating the formation of new carbon-carbon bonds essential for synthesizing complex organic structures .

Biological Studies

Research has shown that derivatives of ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride exhibit potential biological activities:

- Antiproliferative Effects : Studies indicate that this compound can affect cell growth and survival pathways, making it a candidate for further investigation in cancer therapeutics .

Case Study 1: Inhibition of GSK-3β

A study focused on the inhibition of GSK-3β demonstrated that compounds with similar structures to ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride showed IC50 values as low as 8 nM. This suggests potent inhibitory activity, highlighting its potential in treating diseases related to GSK-3β dysregulation .

Case Study 2: Synthesis of Novel Anticancer Agents

In a synthetic route involving ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride, researchers successfully developed a series of novel anticancer agents. These agents were evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride involves its reactivity as a protected amino acid derivative. The Boc protecting group stabilizes the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical interactions, including binding to enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other piperidine carboxylate derivatives, differing in substituents, functional groups, and stereochemistry. Below is a detailed comparison:

Functional Group Variations

Ethyl Piperidine-3-carboxylate Hydrochloride (CAS 4842-86-8)

- Structure: Lacks the Boc-protected amino group at the 4-position.

- Molecular Formula: C₈H₁₅NO₂·HCl

- Molecular Weight : 193.67 g/mol

- Key Differences : Absence of the Boc group simplifies the molecule but limits its utility in multi-step syntheses requiring amine protection .

Ethyl 4-Piperidone-3-carboxylate Hydrochloride (CAS 4644-61-5)

- Structure: Contains a 4-oxo (ketone) group instead of the Boc-amino group.

- Molecular Formula: C₈H₁₃NO₃·HCl

- Molecular Weight : 207.66 g/mol

- Key Differences : The ketone group enhances reactivity toward nucleophiles (e.g., Grignard reagents), making it suitable for cyclization reactions. However, it lacks the amine functionality critical for peptide synthesis .

Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride Hydrate (CAS 1454-53-1)

- Structure : Features a benzyl group at the 1-position and a 4-oxo group.

- Molecular Formula: C₁₅H₁₉NO₃·HCl·xH₂O

- Molecular Weight : 297.78 g/mol (anhydrous)

- The 4-oxo group, similar to CAS 4644-61-5, offers distinct reactivity compared to the Boc-amino group .

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| Target Compound | C₁₃H₂₃N₂O₄·HCl | 322.80* | Boc-amino, ethyl ester | Not reported | Moderate in water |

| Ethyl Piperidine-3-carboxylate Hydrochloride | C₈H₁₅NO₂·HCl | 193.67 | Ethyl ester | Not reported | High in water |

| Ethyl 4-Piperidone-3-carboxylate Hydrochloride | C₈H₁₃NO₃·HCl | 207.66 | 4-oxo, ethyl ester | 172–175 | Moderate in water |

| 1-Benzyl-4-oxo Derivative | C₁₅H₁₉NO₃·HCl·xH₂O | 297.78 | Benzyl, 4-oxo, ethyl ester | Not reported | Low in water |

*Calculated based on analogous Boc-protected compounds (e.g., reports a Boc-phenylpiperidine with MW 305.37 g/mol) .

Research Findings and Trends

Recent studies highlight the superior versatility of Boc-protected piperidines in drug discovery. For example:

Biological Activity

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride, a compound with the CAS number 956460-98-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antibacterial effects, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : C13H24N2O4

- Molecular Weight : 272.34 g/mol

- Purity : Typically >95% for research purposes

- Storage Conditions : Should be kept in a dark place at temperatures between 2-8°C.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to ethyl 4-((tert-butoxycarbonyl)amino)piperidine derivatives. For instance, a series of related compounds have demonstrated significant inhibitory effects against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound ID | Bacteria Tested | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | <32 | 0.5 |

| Compound B | S. aureus | <100 | 1.0 |

| Compound C | Enterococcus faecalis | <50 | 0.8 |

These studies indicate that compounds with structural similarities to ethyl 4-((tert-butoxycarbonyl)amino)piperidine can effectively inhibit bacterial growth, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine derivatives have been evaluated for their inhibitory effects on various enzymes, particularly those involved in bacterial DNA replication. The compound exhibits dual inhibition activity against DNA gyrase and topoisomerase IV, crucial targets for antibacterial drug development.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (nM) |

|---|---|---|

| DNA Gyrase | Competitive | <32 |

| Topoisomerase IV | Non-competitive | <100 |

The low nanomolar IC50 values indicate a strong potential for these compounds as dual-targeting agents in antibacterial therapy .

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry explored the biological activity of several piperidine derivatives, including those related to ethyl 4-((tert-butoxycarbonyl)amino)piperidine. The findings revealed that these compounds not only inhibited bacterial growth but also showed promise in reducing inflammation and oxidative stress in cellular models .

In vitro studies have demonstrated that these compounds can protect astrocytes from amyloid-beta-induced toxicity, suggesting potential neuroprotective effects relevant to neurodegenerative diseases .

Q & A

Q. What are the key spectroscopic methods to confirm the structure of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate hydrochloride?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- NMR Spectroscopy :

- ¹H NMR : The tert-butyl group of the Boc moiety appears as a singlet at δ ~1.4 ppm. The ethyl ester group shows a quartet (δ ~4.1 ppm, CH₂) and triplet (δ ~1.3 ppm, CH₃). Piperidine protons resonate between δ 2.5–4.0 ppm, with splitting patterns dependent on stereochemistry .

- ¹³C NMR : The carbonyl carbons (Boc and ester) appear at δ ~155–170 ppm. The tert-butyl carbons are visible at δ ~28 (CH₃) and ~80 (quaternary C) .

- IR Spectroscopy : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; Boc carbamate: ~1680 cm⁻¹) and N-H (carbamate: ~3300 cm⁻¹) are diagnostic .

- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion ([M+H]⁺) at m/z 293.1 (calculated for C₁₃H₂₃ClN₂O₄⁺) .

Q. What synthetic routes are used to prepare this compound?

- Methodological Answer : A common approach involves:

Piperidine Functionalization : Starting with ethyl piperidine-3-carboxylate, the amino group is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) .

Salt Formation : The freebase is treated with HCl in a solvent like diethyl ether or methanol to yield the hydrochloride salt .

Critical Step : Ensure anhydrous conditions during Boc protection to avoid hydrolysis. Purity is verified by HPLC (>98%) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, light, or acidic/basic conditions .

Advanced Research Questions

Q. How does the Boc group influence reactivity in subsequent reactions?

- Methodological Answer : The Boc group:

- Stabilizes the Amino Group : Prevents undesired side reactions (e.g., nucleophilic attacks or oxidation) during coupling or functionalization steps.

- Facilitates Deprotection : Removed under mild acidic conditions (e.g., 4M HCl in dioxane or TFA), enabling selective deprotection in multi-step syntheses .

Note : Prolonged exposure to acids can hydrolyze the ester group; optimize reaction times .

Q. What strategies resolve racemic mixtures during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like piperidine ring functionalization .

Validation : Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry .

Q. How does the hydrochloride salt form impact solubility and crystallization?

- Methodological Answer :

- Solubility : The salt enhances water solubility compared to the freebase, facilitating purification via recrystallization (e.g., using ethanol/water mixtures) .

- Crystallinity : The ionic nature promotes crystal lattice formation, improving yield and purity. Single-crystal X-ray diffraction confirms salt formation .

Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.